molecular formula C11H17N B1391470 2-Methyl-1-(2-methylphenyl)propan-1-amine CAS No. 860701-50-4

2-Methyl-1-(2-methylphenyl)propan-1-amine

Cat. No.: B1391470
CAS No.: 860701-50-4
M. Wt: 163.26 g/mol
InChI Key: KTSORSWDZIRSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(2-methylphenyl)propan-1-amine is an organic compound belonging to the class of amines It is characterized by a phenyl ring substituted with a methyl group at the second position and a propan-1-amine chain with a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(2-methylphenyl)propan-1-amine typically involves the alkylation of 2-methylphenylacetonitrile followed by reduction. One common method includes:

    Alkylation: 2-Methylphenylacetonitrile is reacted with a suitable alkylating agent under basic conditions to form the corresponding nitrile.

    Reduction: The nitrile is then reduced using hydrogenation or other reducing agents such as lithium aluminum hydride to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation is often employed due to its efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Methyl-1-(2-methylphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylphenyl)propan-1-amine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets. The specific pathways involved depend on the biological context and the nature of the interactions.

Comparison with Similar Compounds

  • 2-Methyl-1-phenylpropan-1-amine
  • 2-Methyl-2-(3-methylphenyl)propan-1-amine
  • 2-Methyl-1-(4-methylphenyl)propan-2-amine

Comparison: 2-Methyl-1-(2-methylphenyl)propan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interaction profiles with biological targets, making it a distinct entity in both research and application contexts.

Biological Activity

2-Methyl-1-(2-methylphenyl)propan-1-amine, also known as 2-(2-methylphenyl)-2-methylpropan-1-amine , is a compound that belongs to the class of phenethylamines. This compound has garnered attention due to its biological activity, particularly its stimulant effects and interactions with neurotransmitter systems. The following sections will delve into its synthesis, biological activity, and potential applications in pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C12H17N\text{C}_{12}\text{H}_{17}\text{N}, with a molecular weight of approximately 177.27 g/mol. Its structure features a propan-1-amine backbone with a methyl group and a 2-methylphenyl substituent, contributing to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₇N
Molecular Weight177.27 g/mol
Boiling PointNot specified
SolubilityOrganic solvents
AppearanceColorless liquid

The primary mechanism of action for this compound involves its interaction with various neurotransmitter systems, particularly through the modulation of monoamines such as dopamine, norepinephrine, and serotonin. This compound acts as a releasing agent for these neurotransmitters, enhancing their levels in the synaptic cleft by inhibiting their reuptake via monoamine transporters.

Key Effects:

  • Stimulant Properties : The compound exhibits significant stimulant effects, which are primarily attributed to increased dopamine release.
  • Potential Antidepressant Effects : By enhancing serotonergic activity, it may have implications for mood regulation and could be explored for antidepressant applications.

Case Studies and Research Findings

Research has demonstrated the biological activity of this compound in various experimental settings:

  • Neurotransmitter Release Studies : In vitro studies indicated that this compound significantly increases dopamine levels in neuronal cultures by inhibiting dopamine transporter (DAT) activity. This effect was measured using radiolabeled dopamine uptake assays.
  • Behavioral Studies : Animal models treated with this compound exhibited increased locomotor activity, suggesting stimulant-like effects similar to those observed with traditional amphetamines.
  • Binding Affinity Studies : Binding assays have shown that this compound interacts with serotonin receptors (5-HT receptors), indicating potential for further research into its psychoactive properties.

Table 2: Summary of Biological Studies

Study TypeFindings
In Vitro Neurotransmitter ReleaseIncreased dopamine release via DAT inhibition
Behavioral AnalysisEnhanced locomotor activity in animal models
Binding AffinityInteraction with serotonin receptors

Applications in Pharmacology

Due to its biological activity, this compound is being investigated for several pharmacological applications:

  • Potential Stimulant Medication : Its stimulant properties may offer therapeutic benefits for conditions such as ADHD or narcolepsy.
  • Research Tool : As a ligand in biochemical assays, it can be utilized to study receptor interactions and neurotransmitter dynamics.

Properties

IUPAC Name

2-methyl-1-(2-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8(2)11(12)10-7-5-4-6-9(10)3/h4-8,11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSORSWDZIRSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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